Physicochemical Properties of 7-Bromoimidazo[5,1-b]thiazole & Related Scaffolds
Physicochemical Properties of 7-Bromoimidazo[5,1-b]thiazole & Related Scaffolds
Executive Summary
This technical guide addresses the physicochemical profile of 7-bromoimidazo[5,1-b]thiazole (synonymous with imidazo[4,3-b]thiazole in select chemical databases). Due to the complexity of fused azole nomenclature, this document also characterizes the structurally related and widely utilized 6-bromoimidazo[2,1-b]thiazole and 7-bromobenzo[d]imidazo[2,1-b]thiazole scaffolds. These heterocycles serve as critical pharmacophores in the development of kinase inhibitors, antifungal agents, and IDO1 inhibitors.
Structural Analysis & Nomenclature
The designation imidazo[4,3-b]thiazole is a non-standard synonym often mapping to the imidazo[5,1-b]thiazole system in databases such as PubChem. Researchers must distinguish between the three primary isomeric forms relevant to drug discovery:
| Scaffold | IUPAC Designation | Key Feature | "7-Bromo" Validity |
| Target A | Imidazo[5,1-b]thiazole | Bridgehead N1 (imidazole) & C5 | Valid. Position 7 is on the thiazole ring.[1][2] |
| Target B | Imidazo[2,1-b]thiazole | Bridgehead N4 (common) | Invalid. Max numbering is 6. "7-bromo" implies a typo or benzo-fusion. |
| Target C | Benzo[d]imidazo[2,1-b]thiazole | Benzene-fused | Valid. Position 7 is on the benzene ring. |
Electronic Distribution
-
Imidazo[5,1-b]thiazole (Target A): This system is a mesoionic-like 10-
electron aromatic system. The bridgehead nitrogen contributes to a dipole moment that enhances solubility in polar aprotic solvents (DMSO, DMF) compared to non-fused analogs. The C-7 position is electrophilic, susceptible to halogenation or serving as a handle for cross-coupling. -
Imidazo[2,1-b]thiazole (Target B): Characterized by a bridgehead nitrogen that is essentially planar, allowing for significant delocalization. The C-6 position is the primary nucleophilic site for electrophilic aromatic substitution (e.g., bromination).
Physicochemical Properties
The following data aggregates experimental values for the core scaffolds and their bromo-derivatives.
Solubility & Lipophilicity Profile
| Property | 7-Bromoimidazo[5,1-b]thiazole | 6-Bromoimidazo[2,1-b]thiazole | 7-Bromobenzo[d]imidazo[2,1-b]thiazole |
| Molecular Weight | ~203.06 g/mol | 203.06 g/mol | 253.12 g/mol |
| Physical State | Solid (Crystalline) | Solid (Crystalline) | Solid (Powder) |
| Melting Point | 99–101 °C (Esters: 110-115 °C) | 132–135 °C | 220–226 °C |
| LogP (Calc.) | 1.8 – 2.2 | 2.1 – 2.4 | 3.5 – 3.8 |
| pKa (Conj. Acid) | ~5.8 (Predicted) | 5.5 – 6.8 (Exp.) | ~4.5 (Predicted) |
| Solubility (Water) | Low (< 0.1 mg/mL) | Low (< 0.5 mg/mL) | Insoluble |
| Solubility (Org.) | High (DMSO, DCM, MeOH) | High (Ethanol, Acetone) | Moderate (DMSO, hot EtOH) |
Ionization & Stability
-
Acid/Base Behavior: The imidazo[2,1-b]thiazole core (Target B) is weakly basic. Protonation occurs at the non-bridgehead nitrogen (N-7 in the [2,1-b] system numbering). The 7-bromoimidazo[5,1-b]thiazole (Target A) is less basic due to the specific fusion reducing the lone pair availability.
-
Stability: The 7-bromo substituent in Target A is chemically stable under neutral conditions but reactive under palladium-catalyzed conditions (Suzuki/Buchwald couplings).
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying regioisomeric impurities.
Synthesis of 7-Bromoimidazo[5,1-b]thiazole (Target A)
Method: Intermediate Derivatization / Cyclization This scaffold is typically constructed via the cyclization of functionalized imidazole precursors or 2-aminothiazoles followed by ring closure.
-
Precursor: 1-(2-bromoethyl)-1H-imidazole derivatives or via multicomponent reactions involving isocyanides.
-
Bromination: Often introduced early in the fragment synthesis or via electrophilic bromination (NBS) of the formed core.
Synthesis of 6-Bromoimidazo[2,1-b]thiazole (Target B)
Method: Condensation of 2-Aminothiazole with
-
Reactants: 2-Aminothiazole + Bromoacetaldehyde diethyl acetal (or
-bromo ketones). -
Bromination: The core imidazo[2,1-b]thiazole is treated with NBS (N-bromosuccinimide) in chloroform/acetic acid.
-
Regioselectivity: Bromination occurs almost exclusively at C-5 or C-6 depending on substituents; for the unsubstituted core, C-6 is favored.
Visualization of Synthetic Pathways
Figure 1: Synthetic logic distinguishing the formation of the [5,1-b] and [2,1-b] scaffolds.
Experimental Characterization Protocols
Proton NMR ( H-NMR) Signature
-
7-Bromoimidazo[5,1-b]thiazole: Look for a singlet or doublet characteristic of the imidazole proton (H-2/H-3) shifted downfield (~8.0-9.0 ppm) and the thiazole proton (H-5) around 7.0-7.5 ppm. The absence of the H-7 signal confirms substitution.
-
6-Bromoimidazo[2,1-b]thiazole: The C-2 and C-3 protons appear as doublets (J ~4.5 Hz) around 7.0-8.0 ppm. The C-5 proton appears as a singlet around 7.8-8.2 ppm.
Solubility Determination Protocol (Self-Validating)
-
Preparation: Weigh 5 mg of the compound into a 2 mL HPLC vial.
-
Titration: Add solvent (DMSO or Water) in 10
L increments while sonicating at 25°C. -
Endpoint: Visual clarity or HPLC peak area saturation.
-
Validation: Filter the saturated solution (0.22
m PTFE), dilute, and quantify against a standard curve to confirm concentration, avoiding false positives from suspended micro-particles.
Applications in Drug Discovery[4][5][6][7]
-
Kinase Inhibition: The imidazo[5,1-b]thiazole scaffold serves as a bioisostere for indole or purine rings, fitting into the ATP-binding pocket of kinases (e.g., IDO1 inhibitors).
-
Antifungal Activity: Derivatives of the [5,1-b] system exhibit potent activity against plant pathogens (e.g., Sclerotinia sclerotiorum), comparable to commercial fungicides like boscalid.
-
Pharmacophore Utility: The bromine atom at position 7 (or 6 in the [2,1-b] system) is a versatile handle for Suzuki-Miyaura coupling to introduce aryl groups for SAR (Structure-Activity Relationship) expansion.
References
-
PubChem. Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid (Synonym for Imidazo[5,1-b]thiazole). National Library of Medicine. Link
-
Song, Y., et al. (2026).[4][5] Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Pest Management Science.[4][6] Link
-
Mei, G.J., et al. (2015). A copper-catalyzed cascade reaction of o-bromoarylisothiocyanates with isocyanides leading to benzo[d]imidazo[5,1-b]thiazoles.[7][8] Organic Chemistry Frontiers. Link
-
BenchChem. 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole Properties & Synthesis.Link
-
Ambeed. Ethyl 7-bromoimidazo[5,1-b]thiazole-3-carboxylate Product Data.Link[1]
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
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- 6. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A copper-catalyzed cascade reaction of o-bromoarylisothiocyanates with isocyanides leading to benzo[d]imidazo[5,1-b]thiazoles under ligand-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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